12-Hydroxy-6-epi-albrassitriol

Overview

Description

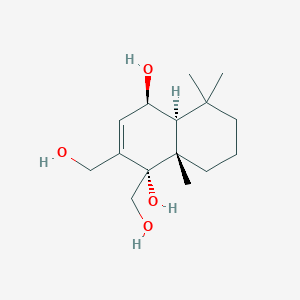

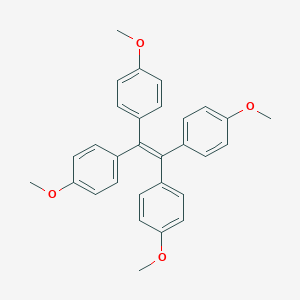

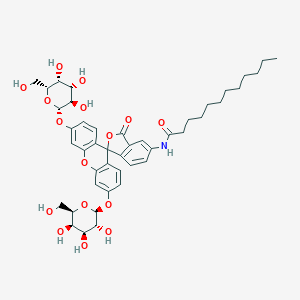

12-Hydroxy-6-epi-albrassitriol is a bioactive natural product . It is a type of chemical entity and a subclass of 3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol . It is found in the taxon Aspergillus, specifically Aspergillus ustus .

Molecular Structure Analysis

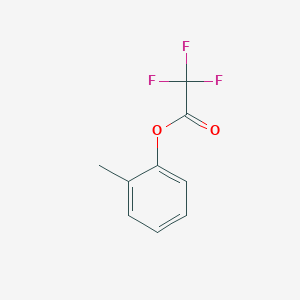

The molecular formula of 12-Hydroxy-6-epi-albrassitriol is C15H26O4 . Its mass is 270.183109312 dalton . The canonical SMILES structure is OCC1=CC(O)C2C©©CCCC2©C1(O)CO , and the isomeric SMILES structure is C[C@]12CCCC([C@@H]1C@@HO)CO)O)©C .Physical And Chemical Properties Analysis

12-Hydroxy-6-epi-albrassitriol is a powder . It has a molecular weight of 270.36 . It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications

Synthesis and Derivatives

A significant focus of research on 12-Hydroxy-6-epi-albrassitriol is its synthesis and transformation into various derivatives. One study details a novel synthesis of this compound from (+)-larixol, a labdane diterpenoid. This process involves multiple steps, including a Norrish type II photochemical degradation and treatment with OsO4, leading to the formation of drim-7-ene-9α,11-diol-6-one. Reduction of this compound then yields 12-Hydroxy-6-epi-albrassitriol and its isomer (Vlad et al., 2013). Another study similarly discusses the synthesis of drimanes like 12-Hydroxy-6-epi-albrassitriol from (+)-larixol, emphasizing the transformation of its side chain to create functionalized derivatives (Lagnel et al., 2000).

Natural Product Isolation

Research has also focused on isolating 12-Hydroxy-6-epi-albrassitriol from natural sources. A study reports the isolation of this compound, along with other drimane sesquiterpenoids, from cultures of the fungus Penicillium sp. The structural determination of these compounds was performed through extensive spectroscopic analyses (Ding et al., 2017).

Chemical and Pharmaceutical Studies

Some studies have explored the broader chemical and pharmaceutical potential of compounds related to 12-Hydroxy-6-epi-albrassitriol. For instance, a study on epiisopiloturine, an alkaloid from Pilocarpus microphyllus, discusses its extraction, purification, and structural characterization, highlighting its potential against diseases like Schistosomiasis (Véras et al., 2013). Another research explores the synthesis of reducing castanospermine analogues, demonstrating the potential of such compounds in glycosidase inhibition (Pérez et al., 2005).

Material Science and Engineering Applications

Beyond pharmaceutical applications, studies have also explored the role of related compounds in material science. For example, research on a catalyst-free epoxy vitrimer system based on multifunctional hyperbranched polymer discusses the application of such materials in various engineering contexts (Han et al., 2018).

Safety and Hazards

12-Hydroxy-6-epi-albrassitriol is not classified under physical, health, or environmental hazards . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required . It should be handled with care, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

(1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZKUSWQRONLOJ-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxy-6-epi-albrassitriol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)